2-(6-Methoxyindan-1-ylidene)ethylamine
Description
2-(6-Methoxyindan-1-ylidene)ethylamine (C₁₂H₁₅NO) is a methoxy-substituted ethylamine derivative featuring a fused bicyclic indan scaffold. Its synthesis involves the condensation of 6-methoxyindan-1-one with a phosphonate reagent (NaH/THF), followed by catalytic hydrogenation using H₂ over Raney cobalt to yield the final amine product . The compound’s unique structure combines aromaticity with a conjugated enamine system, making it relevant for pharmacological studies, particularly in melatonin receptor modulation due to structural similarities with tryptamine derivatives.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-(6-methoxy-2,3-dihydroinden-1-ylidene)ethanamine |
InChI |
InChI=1S/C12H15NO/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11/h4-6,8H,2-3,7,13H2,1H3 |
InChI Key |
YICNDZFKTHJVQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC2=CCN)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Methoxytryptamine (5-MeO-Tryptamine)
2-(4-Hydroxyphenyl)ethylamine
- Structure: A simpler phenyl-ethylamine derivative (C₈H₁₁NO) .
- Key Differences :
- Lacks the bicyclic indan system and conjugated enamine present in the target compound.
- Contains a hydroxyl group instead of methoxy.
- Solubility and Reactivity :
2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine
2-(tert-Butyloxy)-ethylamine Hydrochloride
- Structure: Ether-substituted ethylamine (C₆H₁₆ClNO) .
- Key Differences :
- Features a tert-butoxy group instead of the methoxy-indan system.
- The bulky tert-butyl group reduces conformational flexibility.
- Stability: The hydrochloride salt improves stability but may limit solubility in non-polar solvents compared to the free-base indan derivative .
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Flexibility : The indan derivative’s synthesis via catalytic hydrogenation (Raney Co) offers scalability, contrasting with the chiral HPLC resolution required for enantiopure tryptamines .
- Conformational Studies : Fluorine substitution on phenyl-ethylamines (e.g., 2-(4-fluorophenyl)ethylamine) alters conformational landscapes, suggesting that methoxy positioning in the indan derivative could similarly impact receptor binding .
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